1-(1-Aminocyclobutyl)-3-methylbutan-2-one
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Overview
Description
1-(1-Aminocyclobutyl)-3-methylbutan-2-one is an organic compound characterized by a cyclobutane ring substituted with an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve semi-recombinant techniques that combine recombinant expression with chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1-(1-Aminocyclobutyl)-3-methylbutan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Cyclopropane derivatives: Such as 1-aminocyclopropane-1-carboxylic acid.
Cyclopentane derivatives: Such as 1-aminocyclopentane-1-carboxylic acid.
Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopropane and cyclopentane derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(11)6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
NKGQCPCZYCCLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1(CCC1)N |
Origin of Product |
United States |
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